molecular formula C32H35N3O6S B11080481 ethyl 4-({(2Z)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-6-[(4-propoxyphenyl)carbamoyl]-1,3-thiazinan-2-ylidene}amino)benzoate

ethyl 4-({(2Z)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-6-[(4-propoxyphenyl)carbamoyl]-1,3-thiazinan-2-ylidene}amino)benzoate

Cat. No.: B11080481
M. Wt: 589.7 g/mol
InChI Key: BTCBISSDNWPEFN-UHFFFAOYSA-N
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Description

ETHYL 4-({3-(4-METHOXYPHENETHYL)-4-OXO-6-[(4-PROPOXYANILINO)CARBONYL]-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE is a complex organic compound with a unique structure that includes a thiazine ring, methoxyphenethyl, and propoxyanilino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({3-(4-METHOXYPHENETHYL)-4-OXO-6-[(4-PROPOXYANILINO)CARBONYL]-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE typically involves multiple steps. One common method includes the reaction of 4-methoxyphenethylamine with ethyl 4-aminobenzoate under specific conditions to form an intermediate. This intermediate is then reacted with 4-propoxyaniline and a thiazine derivative to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine, with the reactions being carried out at controlled temperatures and under inert atmospheres .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-({3-(4-METHOXYPHENETHYL)-4-OXO-6-[(4-PROPOXYANILINO)CARBONYL]-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). The reactions are typically carried out under controlled temperatures and in the presence of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

ETHYL 4-({3-(4-METHOXYPHENETHYL)-4-OXO-6-[(4-PROPOXYANILINO)CARBONYL]-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-({3-(4-METHOXYPHENETHYL)-4-OXO-6-[(4-PROPOXYANILINO)CARBONYL]-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C32H35N3O6S

Molecular Weight

589.7 g/mol

IUPAC Name

ethyl 4-[[3-[2-(4-methoxyphenyl)ethyl]-4-oxo-6-[(4-propoxyphenyl)carbamoyl]-1,3-thiazinan-2-ylidene]amino]benzoate

InChI

InChI=1S/C32H35N3O6S/c1-4-20-41-27-16-12-24(13-17-27)33-30(37)28-21-29(36)35(19-18-22-6-14-26(39-3)15-7-22)32(42-28)34-25-10-8-23(9-11-25)31(38)40-5-2/h6-17,28H,4-5,18-21H2,1-3H3,(H,33,37)

InChI Key

BTCBISSDNWPEFN-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)CCC4=CC=C(C=C4)OC

Origin of Product

United States

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